Tricosanoic acid

Catalog No.
S580800
CAS No.
2433-96-7
M.F
C23H46O2
M. Wt
354.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricosanoic acid

CAS Number

2433-96-7

Product Name

Tricosanoic acid

IUPAC Name

tricosanoic acid

Molecular Formula

C23H46O2

Molecular Weight

354.6 g/mol

InChI

InChI=1S/C23H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-22H2,1H3,(H,24,25)

InChI Key

XEZVDURJDFGERA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)O

Synonyms

tricosanoic acid, tricosanoic acid, aluminum salt, tricosanoic acid, calcium salt, tricosanoic acid, lead salt

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)O

Tricosanoic acid, also known as n-Tricosanoic acid or Tricosylic acid, is a very long-chain fatty acid with 23 carbon atoms. It is a naturally occurring compound found in various plants, including turmeric (Curcuma longa) and Saussurea medusa [, ]. While research on tricosanoic acid is ongoing, its potential applications in scientific research can be broadly categorized into two areas:

Biomarker for Cancer Diagnosis

Studies suggest that tricosanoic acid may serve as a potential biomarker for the diagnosis of certain cancers. The presence of tricosanoic acid in human serum or tissue samples might be indicative of cancerous cells []. This application is based on the observation that cancer cells sometimes exhibit altered metabolic pathways, leading to the production of unusual metabolites like tricosanoic acid. However, further research is needed to validate its effectiveness and specificity as a diagnostic tool [].

Origin and Significance:

Tricosanoic acid is found naturally in various sources, including:

  • Leaves of Cecropia adenopus [].
  • Fennel [].
  • Lipids of plants [].
  • Edible mushrooms [].

Research suggests tricosanoic acid might play a role in:

  • Inhibiting the lysis (destruction) of human red blood cells by Staphylococcus aureus delta toxin [].
  • Prostate cancer, with increased levels found in malignant tissue [].
  • Sebum (oily substance on skin) composition, with decreased levels observed in papulopustular rosacea patients [].
  • As an internal standard for quantifying fatty acids in biological samples [].

Molecular Structure Analysis

Tricosanoic acid has a linear structure consisting of a 23-carbon chain (tricosane) with a terminal carboxylic acid group (COOH). The key features include:

  • A long, hydrophobic hydrocarbon chain (CH3(CH2)21) responsible for its fatty acid classification [].
  • A terminal carboxylic acid group (COOH) contributing to its solubility and reactivity [].

The long hydrocarbon chain allows for interactions with other non-polar molecules, while the carboxylic acid group can participate in hydrogen bonding and various chemical reactions [].


Chemical Reactions Analysis

Synthesis:

Decomposition:

Long-chain fatty acids like tricosanoic acid can undergo beta-oxidation, a metabolic process where the molecule is broken down into smaller units (acetyl-CoA) for energy production [].

Other Reactions:

Tricosanoic acid, like other carboxylic acids, can participate in various reactions, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amide bond formation: Reacting with amines to form amides.
  • Soap formation: Reacting with bases to form salts (soaps).

These reactions require specific conditions and catalysts but can be used to modify tricosanoic acid for various applications.


Physical And Chemical Properties Analysis

  • Melting point: 77-79 °C []
  • Boiling point: Not readily available; high boiling point expected due to the long chain.
  • Solubility: Low solubility in water; soluble in organic solvents like chloroform and methanol [].
  • Stability: Relatively stable under normal conditions.
  • Antibacterial activity: The study by [] suggests tricosanoic acid might inhibit the lysis of red blood cells by S. aureus delta toxin, potentially contributing to antibacterial properties.
  • Role in prostate cancer: The reason for elevated tricosanoic acid levels in malignant prostate tissue is unclear and requires further research [].

More studies are needed to elucidate the detailed mechanisms of tricosanoic acid's action in these contexts.

General safety precautions for handling organic compounds should be followed, including:

  • Wearing gloves and eye protection
  • Working in a well-ventilated area
  • Properly disposing of chemicals

Physical Description

Solid

XLogP3

10.2

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

Melting Point

77.0-79.0°C

UNII

MUC9A0MS6V

Related CAS

93966-37-1 (lead salt)
94087-10-2 (aluminum salt)
98978-62-2 (calcium salt)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2433-96-7

Wikipedia

Tricosanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]

Dates

Modify: 2023-08-15
1. Shantha NC and Ackman RG “Nervonic acid versus tricosanoic acid as internal standards in quantitative gas chromatographic analyses of fish oil longer-chain n-3 polyunsaturated fatty acid methyl esters” Journal of Chromatography, Vol. 533 pp. 1-10, 19902. W. O/'Neill, S. McKee, and A. Clarke “Flaxseed (Linum usitatissimum) supplementation associated with reduced skin test lesional area in horses with Culicoides hypersensitivity” Can J Vet Res., Vol. 66(4) pp. 272–277, 20023. L. Bode et al. “Human and Bovine Milk Gangliosides Differ in Their Fatty Acid Composition” The Journal of Nutrition, Vol. 134(11) pp. 3016-3020, 2004

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